Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-
Overview
Description
“Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” is a chemical compound with the molecular formula C12H15NS and a molecular weight of 205.32 . It is used in the synthesis of various compounds.
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the future, acetonitrile could be used to synthesize new pharmaceuticals and dyes, as well as to develop new methods for separating and purifying compounds.Molecular Structure Analysis
The molecular structure of “Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” consists of a carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
Acetonitrile is commonly used in organic synthesis due to its ability to act as a building block in conversion reactions . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Polyfunctionally Substituted Heterocycles : 4-Phenyl-3-oxobutanenitrile, synthesized via the reaction of ethyl phenylacetate with acetonitrile, is used as a starting material for synthesizing a variety of polyfunctionally substituted heterocycles (Khalik, 1997).
- Electrochemical Studies : Acetonitrile's influence on the voltammetric study of a quinones family containing α-hydroxy group and their methylated derivatives shows linear Hammett–Zuman type variations, indicating its role in electron transfer and chemically coupled reactions (Bautista-Martínez et al., 2003).
Applications in Medicine and Biology
- Anticancer Activity : Derivatives of acetonitrile, specifically 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been explored for their in vitro antitumor activity. One derivative showed notable activity against the melanoma MALME-3 M cell line, indicating potential applications in cancer treatment (Sa̧czewski et al., 2006).
Chemiluminescence and Photochromic Properties
- Chemiluminescence Studies : The thiophenyl ester of indole‐3‐acetic acid and indole‐3‐acetonitrile produce chemiluminescence in specific conditions, indicating potential for scientific investigations in photochemistry (Durán et al., 1976).
- Photochromic and Fluorescence Properties : Certain acetonitrile derivatives exhibit reversible photochromism and fluorescence intensity changes in acetonitrile solution upon UV irradiation, useful for research in materials science and optical applications (Fu et al., 2016).
Electrochemistry and Catalysis
- Anodic Oxidation : Aromatic thioethers substituted with acetonitrile can be mono- and difluorinated by electro-oxidation, highlighting its application in electrochemical reactions and synthetic chemistry (Baroux et al., 1997).
- Catalysis in Organic Synthesis : Acetonitrile is instrumental in the mono-methylation of phenylacetonitrile, a reaction significant for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).
Mechanism of Action
Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates CN or CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
Future Directions
Properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZYSUTZMCCOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614902 | |
Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-24-5 | |
Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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